2-(3,5-Dimethylisoxazol-4-yl)acetamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-(3,5-Dimethylisoxazol-4-yl)acetamide is BRD4 , a protein that plays a crucial role in the regulation of gene transcription . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
This compound interacts with BRD4 by inhibiting its activity. Among the compounds tested, one derivative, DDT26, exhibited the most potent inhibitory activity against BRD4, with an IC50 value of 0.237 ± 0.093 μM .
Biochemical Analysis
Biochemical Properties
2-(3,5-Dimethylisoxazol-4-yl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with bromodomain-containing proteins, such as BRD2 and BRD4 . These interactions are crucial as they can inhibit the binding of bromodomains to acetylated lysine residues on histones, thereby affecting gene expression and chromatin remodeling .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting bromodomain-containing proteins, this compound can alter the transcriptional regulation of genes involved in cell growth and differentiation . This compound’s impact on cellular metabolism includes changes in the expression of metabolic enzymes and the modulation of metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bromodomain-containing proteins. By mimicking acetyl-lysine residues, this compound can competitively inhibit the binding of bromodomains to acetylated histones . This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular functions . Additionally, this compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity . Threshold effects have been observed, where specific dosages are required to achieve the desired biochemical and cellular responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Preparation Methods
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetamide can be achieved through several routes. One common method involves the cyclization of 3-acetyl-4-oxopentanoate, which is prepared from 2,4-pentanedione and ethyl bromoacetate . The cyclization step yields 2-(3,5-Dimethylisoxazol-4-yl)ethyl acetate, which is then hydrolyzed to produce the desired compound .
Chemical Reactions Analysis
2-(3,5-Dimethylisoxazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3,5-Dimethylisoxazol-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: It serves as a building block for the production of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(3,5-Dimethylisoxazol-4-yl)acetamide can be compared to other similar compounds, such as:
3,5-Dimethylisoxazole: This compound shares the isoxazole ring but lacks the acetamide group.
2-(3,5-Dimethylisoxazol-4-yl)acetic acid: Similar in structure but with a carboxylic acid group instead of an acetamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(3-7(8)10)5(2)11-9-4/h3H2,1-2H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKYGZKKLUVDPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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